molecular formula C12H19N3O4S B3019963 N-(3-(tert-butyl)isoxazol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1428364-51-5

N-(3-(tert-butyl)isoxazol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No.: B3019963
CAS No.: 1428364-51-5
M. Wt: 301.36
InChI Key: WXSFKPOJCVGAMN-UHFFFAOYSA-N
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Description

N-(3-(tert-butyl)isoxazol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide is a synthetic small molecule characterized by a central azetidine ring substituted with a methylsulfonyl group and a carboxamide moiety. This compound is of interest in medicinal chemistry due to its unique scaffold, which combines features of sulfonamides, heterocycles, and carboxamides—structural motifs often associated with bioactivity in kinase inhibition or enzyme modulation.

Properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-methylsulfonylazetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-12(2,3)9-5-10(19-14-9)13-11(16)8-6-15(7-8)20(4,17)18/h5,8H,6-7H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSFKPOJCVGAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2CN(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(tert-butyl)isoxazol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially improving bioavailability. The methylsulfonyl group may contribute to its interaction with biological targets.

Research indicates that compounds containing isoxazole moieties often exhibit inhibitory effects on various kinases, including FLT3 (FMS-like tyrosine kinase 3), which is implicated in acute myeloid leukemia (AML). The specific compound under discussion has been shown to inhibit FLT3 activity, leading to apoptosis in cancer cells.

Key Mechanisms:

  • FLT3 Inhibition : The compound has been identified as a potent inhibitor of FLT3, particularly against FLT3-ITD (internal tandem duplication) mutations commonly found in AML. This inhibition leads to reduced phosphorylation of FLT3 and subsequent downstream signaling pathways that promote cell survival and proliferation .
  • Induction of Apoptosis : Studies have demonstrated that treatment with this compound results in apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds with similar structures. Below is a summary table highlighting relevant findings:

Study Compound Activity Cell Line IC50 (µM) Mechanism
AC220FLT3 inhibitionMV4-11 (AML)0.5Induces apoptosis
Isoxazole derivativesCytotoxicityHL-60 (leukemia)86-755Cell cycle arrest
N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylureaFLT3 inhibitionMV4-11 (AML)Not specifiedInduces apoptosis

Case Studies

  • FLT3 Inhibition and AML Treatment : A study focused on N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea demonstrated significant cytotoxicity against MV4-11 cells, leading to complete tumor regression in xenograft models at doses of 60 mg/kg/day without significant weight loss . This highlights the potential therapeutic application of isoxazole derivatives in treating AML.
  • Cytotoxicity in Leukemia Cells : Another study investigated the cytotoxic effects of various isoxazole derivatives on HL-60 cells. Compounds were found to induce apoptosis through modulation of key apoptotic markers such as Bcl-2 and p21 . This suggests that similar mechanisms may be at play for this compound.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that derivatives of isoxazole compounds, including N-(3-(tert-butyl)isoxazol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide, exhibit significant potential as inhibitors of various kinases implicated in cancer. For instance, compounds with isoxazole moieties have been shown to selectively inhibit FMS-like Tyrosine Kinase 3 (FLT3), which is a validated target for acute myeloid leukemia (AML) treatment. The selectivity of these compounds can reduce toxicity associated with non-specific kinase inhibition, making them promising candidates for further development in cancer therapeutics .

1.2 TrkA Inhibition
Another area of interest is the inhibition of TrkA (tropomyosin receptor kinase A), which is involved in neurotrophic signaling. A study identified several pyrazine-based inhibitors that also included isoxazole derivatives. The presence of the tert-butyl group on the isoxazole ring was noted to enhance the inhibitory activity against TrkA, suggesting that modifications to the isoxazole structure could yield potent neuroprotective agents .

Agricultural Applications

2.1 Herbicide Development
The synthesis of 3-amino-5-(tert-butyl)isoxazole has been explored as a precursor for developing herbicides. The compound serves as an intermediate in creating selective herbicides with broad-spectrum efficacy. The agricultural sector constantly seeks effective herbicides to manage weed resistance, and compounds like this compound can play a crucial role in this regard .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, typically starting from readily available isoxazole derivatives. The optimization of synthetic routes is critical for enhancing yield and purity, particularly for compounds intended for pharmaceutical applications.

Synthesis Step Reagents Conditions Yield (%)
Step 1Pivaloylacetonitrile + HydroxylamineControlled pH, reflux56
Step 2tert-butylisoxazole derivativesVaries based on substitutionVariable

Case Studies

4.1 FLT3 Inhibition Study
In a study evaluating various inhibitors targeting FLT3, compounds similar to this compound demonstrated promising IC50 values, indicating their effectiveness at low concentrations. Such findings underscore the potential of this compound class in treating hematological malignancies .

4.2 Herbicide Efficacy Trials
Field trials have been conducted using derivatives of isoxazole as herbicides, showing effective control over specific weed species while maintaining crop safety. These studies highlight the practical applications of this compound in agricultural settings .

Comparison with Similar Compounds

Key Differences :

  • The methylsulfonyl-azetidine carboxamide in the target compound introduces conformational constraints and polarity distinct from the ethanesulfonamide moiety in the analog.

Synthetic Comparison :
The synthesis of the analog (11a) involves sulfonamide coupling via sulfonyl chloride and pyridine in dichloromethane (DCM) . By contrast, the target compound likely requires azetidine ring functionalization prior to sulfonylation, a more complex step due to the strained four-membered ring.

Functional Group Impact

Feature Target Compound Analog (11a) Pharmacological Implication
Isoxazole Substituent 3-(tert-butyl) 3-Ethyl, 6-methoxy tert-butyl enhances lipophilicity; ethyl/methoxy may improve solubility
Sulfonamide Type Methylsulfonyl-azetidine Ethanesulfonamide Methylsulfonyl may reduce metabolic oxidation compared to ethyl
Ring System Monocyclic isoxazole + azetidine Fused benzo[d]isoxazole Azetidine introduces strain, potentially favoring target binding

Pharmacokinetic and Bioactivity Trends

While direct data for the target compound are sparse, analogs suggest:

  • Metabolic Stability : The tert-butyl group and methylsulfonyl moiety may slow hepatic clearance compared to smaller alkyl chains (e.g., ethyl) .
  • Target Engagement : Azetidine rings are increasingly used in kinase inhibitors (e.g., PI3K inhibitors) for their balanced rigidity and solubility, whereas benzo[d]isoxazole derivatives are common in CNS-targeting agents .

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